molecular formula C8H7Br2NO2 B13654888 Ethyl 4,6-dibromopicolinate

Ethyl 4,6-dibromopicolinate

Cat. No.: B13654888
M. Wt: 308.95 g/mol
InChI Key: YTBSIJSYIYKXKV-UHFFFAOYSA-N
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Description

Ethyl 4,6-dibromopicolinate is a brominated derivative of picolinic acid, specifically an ester formed by the reaction of picolinic acid with ethanol. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,6-dibromopicolinate can be synthesized through the bromination of ethyl picolinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dibromopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form ethyl picolinate or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of picolinic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of ethyl 4,6-diaminopicolinate or ethyl 4,6-dithiopicolinate.

    Reduction: Formation of ethyl picolinate.

    Oxidation: Formation of picolinic acid derivatives.

Scientific Research Applications

Ethyl 4,6-dibromopicolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromopicolinate involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,6-dibromopicolinate
  • Ethyl 2,4-dibromopicolinate
  • Ethyl 2,6-dibromopicolinate

Uniqueness

Ethyl 4,6-dibromopicolinate is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and biological activity compared to other brominated picolinates. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

ethyl 4,6-dibromopyridine-2-carboxylate

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3

InChI Key

YTBSIJSYIYKXKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)Br

Origin of Product

United States

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